N-phenyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide
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Overview
Description
N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of phenyl and trifluoromethyl groups attached to a hydrazine-1,2-dicarbothioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide typically involves the reaction of aniline with 3-(trifluoromethyl)phenylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst and a base, such as palladium acetate and potassium carbonate, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-3-(trifluoromethyl)aniline
- 3-(trifluoromethyl)phenylhydrazine
- N-phenyl-3-(trifluoromethyl)benzamide
Uniqueness
N-phenyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H13F3N4S2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-phenyl-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H13F3N4S2/c16-15(17,18)10-5-4-8-12(9-10)20-14(24)22-21-13(23)19-11-6-2-1-3-7-11/h1-9H,(H2,19,21,23)(H2,20,22,24) |
InChI Key |
FHWBBTPOHSAJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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